(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid
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Overview
Description
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid is a boronic acid derivative with the molecular formula C13H12BFO3. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-[1,1’-biphenyl]-3-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron group to the target molecule. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst coordinates with the boronic acid and the aryl halide, enabling the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Uniqueness
(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications where precise control over reactivity and selectivity is required .
Properties
Molecular Formula |
C13H12BFO3 |
---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
(2-fluoro-5-methoxy-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H12BFO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8,16-17H,1H3 |
InChI Key |
KQXNLVNDCYTXQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C2=CC=CC=C2)OC)(O)O |
Origin of Product |
United States |
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